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Compound of Interest

(4-
Compound Name: (Ethylsulfonamido)phenyl)boronic
acid
Cat. No.: B1421257
\ v

Boronic acids and their derivatives have become indispensable tools in modern organic
chemistry and drug discovery.[1][2] Their stability, low toxicity, and remarkable utility in forming
carbon-carbon and carbon-heteroatom bonds have cemented their role as critical
intermediates.[1][3] The discovery of Bortezomib, a dipeptidyl boronic acid, as a first-in-class
proteasome inhibitor for cancer therapy, catalyzed a surge of interest in incorporating the
boronic acid moiety into therapeutic agents.[1]

(4-(Ethylsulfonamido)phenyl)boronic acid (IUPAC Name: [4-
(ethylsulfonylamino)phenyl]boronic acid) belongs to a sophisticated class of phenylboronic
acids functionalized with an electron-withdrawing group.[4] The presence of the
ethylsulfonamide group at the para-position significantly influences the electronic properties of
the boronic acid. This substitution can lower the pKa of the boronic acid, enhancing its ability to
form stable boronate esters with diols at physiological pH—a critical feature for applications in
boronate affinity chromatography and for designing enzyme inhibitors that target cis-diol-
containing molecules.[5]

Physicochemical and Structural Characteristics

The compound typically presents as a crystalline powder and possesses the key structural
features detailed below.[6] Understanding these properties is fundamental to its handling,
storage, and application in synthetic chemistry.
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Property Value Source(s)
CAS Number 1072945-62-0 [6][7][8]
Molecular Formula C8H12BNOA4S 416171
Molecular Weight 229.06 g/mol [7119]

[4-
IUPAC Name (ethylsulfonylamino)phenyllbor  [4]

onic acid
Appearance Crystalline Powder [6]
Purity Typically 297% [6][8]

Room temperature, in a well-
Storage ) [6]
sealed container

Chemical Structure

The structure consists of a central benzene ring substituted with a boronic acid group [-B(OH)2]
and an ethylsulfonamido group [-NHSO2CH2CHa3].

Caption: Structure of (4-(Ethylsulfonamido)phenyl)boronic acid.

Synthesis and Manufacturing Considerations

The synthesis of functionalized arylboronic acids typically involves the borylation of an
appropriately substituted aryl halide or triflate. A common and effective method is the
palladium-catalyzed cross-coupling reaction of a diboron reagent with an aryl halide (the
Miyaura borylation) or the lithiation of an aryl halide followed by quenching with a trialkyl
borate.[3][10]

A Plausible Synthetic Pathway

A logical and industrially scalable route to synthesize (4-(Ethylsulfonamido)phenyl)boronic
acid starts from 4-bromoaniline.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://bocscichem.lookchem.com/products/CasNo-1072945-62-0-4--Ethylsulfonamido-phenylboronic-acid-11245963.html
https://www.calpaclab.com/4-ethylsulfonamido-phenylboronic-acid-97-purity-c8h12bno4s-1-gram/aab-aa007wm0-1g
https://store.apolloscientific.co.uk/product/4-ethylsulfonamidophenylboronic-acid
https://www.bocsci.com/4-ethylsulfonamido-phenylboronic-acid-cas-1072945-62-0-item-270527.html
https://bocscichem.lookchem.com/products/CasNo-1072945-62-0-4--Ethylsulfonamido-phenylboronic-acid-11245963.html
https://www.calpaclab.com/4-ethylsulfonamido-phenylboronic-acid-97-purity-c8h12bno4s-1-gram/aab-aa007wm0-1g
https://www.calpaclab.com/4-ethylsulfonamido-phenylboronic-acid-97-purity-c8h12bno4s-1-gram/aab-aa007wm0-1g
http://sinfoobiotech.com/product/968010
https://www.bocsci.com/4-ethylsulfonamido-phenylboronic-acid-cas-1072945-62-0-item-270527.html
https://bocscichem.lookchem.com/products/CasNo-1072945-62-0-4--Ethylsulfonamido-phenylboronic-acid-11245963.html
https://bocscichem.lookchem.com/products/CasNo-1072945-62-0-4--Ethylsulfonamido-phenylboronic-acid-11245963.html
https://store.apolloscientific.co.uk/product/4-ethylsulfonamidophenylboronic-acid
https://bocscichem.lookchem.com/products/CasNo-1072945-62-0-4--Ethylsulfonamido-phenylboronic-acid-11245963.html
https://www.benchchem.com/product/b1421257?utm_src=pdf-body
https://www.mdpi.com/1420-3049/25/18/4323
https://pmc.ncbi.nlm.nih.gov/articles/PMC11645202/
https://www.benchchem.com/product/b1421257?utm_src=pdf-body
https://www.benchchem.com/product/b1421257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Sulfonylation: 4-bromoaniline is reacted with ethanesulfonyl chloride in the presence of a
base (e.g., pyridine) to form the corresponding N-(4-bromophenyl)ethanesulfonamide. The
base is crucial for scavenging the HCI byproduct.

o Borylation: The resulting aryl bromide is then converted to the boronic acid. A robust method
involves a palladium-catalyzed reaction with a diboron reagent like bis(pinacolato)diboron
(B2pin2). This reaction requires a palladium catalyst (e.g., Pd(dppf)CI2) and a base (e.g.,
potassium acetate) in an aprotic solvent.

o Hydrolysis: The resulting boronate ester is subsequently hydrolyzed under acidic conditions
to yield the final (4-(Ethylsulfonamido)phenyl)boronic acid.
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Caption: Plausible synthetic workflow for the target compound.

Applications in Research and Drug Development

The dual functionality of this molecule provides a platform for diverse applications, primarily
centered around its use as a building block in the synthesis of complex organic molecules.
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Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (4-(Ethylsulfonamido)phenyl)boronic acid is as a coupling partner
in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is one of the most powerful
methods for forming C-C bonds between aryl groups. Researchers can couple this boronic acid
with various aryl or vinyl halides/triflates to synthesize complex biaryl or styrenyl structures,
which are common scaffolds in many pharmaceuticals. The ethylsulfonamide group can serve
as a key pharmacophoric element, providing hydrogen bond donor and acceptor sites, or it can
be used to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties
of the final molecule.

Boronate Affinity Chromatography

The ability of boronic acids to form reversible covalent bonds with cis-1,2- and 1,3-diols is the
basis for boronate affinity chromatography. The electron-withdrawing sulfonamide group lowers
the pKa of the boronic acid, allowing it to bind to diols (like those found in sugars,
glycoproteins, and RNA) at or near neutral pH.[5] This makes (4-
(Ethylsulfonamido)phenyl)boronic acid a candidate for derivatizing chromatography media
to selectively capture and purify biomolecules.

Enzyme Inhibition and Chemical Biology

Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a
stable, tetrahedral complex with the catalytic serine residue, mimicking the transition state of
peptide hydrolysis. The sulfonamide moiety can form additional hydrogen bonds within the
enzyme's active site, potentially increasing binding affinity and selectivity. This makes the
molecule an interesting starting point for designing targeted enzyme inhibitors.

Enzyme Active Site

Boronic Acid (Lewis Acid)

Ser-OH

B(OH)2

His-N

Reversible Covalent

g Nucleophilic Attack
Interaction

Tetrahedral Intermediate
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Caption: Boronic acid interaction with a serine protease active site.

Representative Experimental Protocol: Suzuki-
Miyaura Coupling

This protocol describes a general procedure for using (4-(Ethylsulfonamido)phenyl)boronic
acid as a coupling partner.

Objective: To synthesize a biaryl compound from (4-(Ethylsulfonamido)phenyl)boronic acid
and an aryl bromide.

Materials:

¢ (4-(Ethylsulfonamido)phenyl)boronic acid (1.2 equivalents)

o Aryl Bromide (1.0 equivalent)

o Palladium Catalyst (e.g., Pd(PPh3)4, 3 mol%)

e Base (e.g., K2CO3, 2.0 equivalents)

e Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

e Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:

e Setup: To a round-bottom flask, add the aryl bromide, (4-
(Ethylsulfonamido)phenyl)boronic acid, and potassium carbonate.

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three
times. This step is critical as the palladium catalyst is oxygen-sensitive.

» Solvent and Catalyst Addition: Add the solvent mixture via syringe, followed by the palladium
catalyst.
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e Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

» Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.

o Characterization: Confirm the structure and purity of the final product using techniques such
as 'H NMR, 13C NMR, and Mass Spectrometry.

Safety and Handling

As with any laboratory chemical, (4-(Ethylsulfonamido)phenyl)boronic acid should be
handled with care. While specific toxicity data is limited, related boronic acids and sulfonamides
warrant the following precautions:

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the
powder. Avoid contact with skin and eyes.

e Hazards: Based on similar compounds, potential hazards may include being harmful if
swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and
potentially causing respiratory irritation (H335).[11]

Conclusion

(4-(Ethylsulfonamido)phenyl)boronic acid is more than a simple chemical intermediate; it is
a strategically designed building block for advanced applications. The interplay between the
reactive boronic acid and the modulating ethylsulfonamide group provides chemists with a
powerful tool for constructing complex molecules with tailored properties. Its utility in robust C-
C bond formation via Suzuki-Miyaura coupling and its potential in developing affinity media and
targeted enzyme inhibitors underscore its importance in modern chemical and pharmaceutical
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research. As the demand for novel therapeutics and materials continues to grow, the
application of such sophisticated, functionalized reagents is set to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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